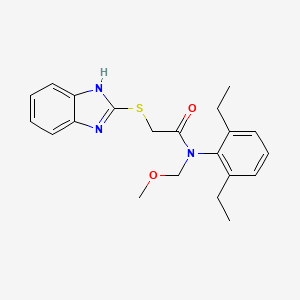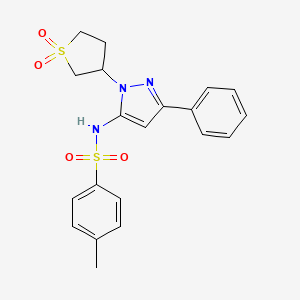
N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4S3 and its molecular weight is 441.58. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Activity
Compounds with intricate structures similar to "N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide" have been explored for their biological effects and potential in drug development. For instance, studies on various acetamide, formamide, and their derivatives have significantly added to our understanding of the biological consequences of exposure, reflecting on their commercial importance and potential usage in pharmaceuticals (Kennedy, 2001).
Anticarcinogenic and Toxicity Profiles
Research into organotin(IV) complexes, which may share some functional similarities with the target compound, has shown excellent anticarcinogenicity and toxicity profiles. These complexes, featuring various chemical groups, have demonstrated high cytotoxic activity against several cancer cell lines, emphasizing the potential for the development of new antitumor agents (Ali, Shahzadi, & Imtiaz-ud-Din., 2018).
Role in CNS Acting Drugs
Compounds with heterocycles containing nitrogen, sulfur, and oxygen are crucial for synthesizing drugs that act on the Central Nervous System (CNS). These functional groups form the basis for creating compounds with potential CNS activity, including therapeutic applications for depression, euphoria, and convulsion management (Saganuwan, 2017).
Therapeutic Use in Gastrointestinal Motility Disorders
Piperidine derivatives, akin to the core structure of the target compound, have been reviewed for their pharmacodynamic and pharmacokinetic properties. They serve as prokinetic agents in managing gastrointestinal motility disorders, highlighting the therapeutic potential of such structures in enhancing or restoring motility throughout the gastrointestinal tract (McCallum, Prakash, Campoli-Richards, & Goa, 2012).
Eigenschaften
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S3/c1-11-12(2)27-18(15(11)17(23)19-3)20-16(22)13-7-4-5-9-21(13)28(24,25)14-8-6-10-26-14/h6,8,10,13H,4-5,7,9H2,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNGTUZYKFULLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2630615.png)




![4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2630620.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)


![N-(4-methylbenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2630626.png)
![3'-(4-methylphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B2630627.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2630628.png)